molecular formula C15H10Cl2F3NO B2426217 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide CAS No. 568553-09-3

2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide

Cat. No. B2426217
CAS RN: 568553-09-3
M. Wt: 348.15
InChI Key: IUOGCLQISALOPW-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide” is a chemical compound with the molecular weight of 237.61 . It is related to the class of compounds known as trifluoromethylpyridines, which are used in various industries including agrochemical and pharmaceutical industries .


Synthesis Analysis

The synthesis of related compounds often involves the use of 4-chloro-3-(trifluoromethyl)phenyl isocyanate . A process for preparing a similar compound involves reacting the compound with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent . Another synthesis method involves the transformation of a chloride into a 4H-pyran-4-one intermediate .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC(=O)Nc1ccc(cc1Cl)C(F)(F)F . This indicates that the compound contains a carbonyl group (C=O), an amine group (NH2), and a trifluoromethyl group (CF3), among other functional groups.


Chemical Reactions Analysis

The compound is likely to participate in reactions typical of amides, chlorides, and trifluoromethyl groups. For instance, it may undergo nucleophilic substitution reactions at the chloride positions .


Physical And Chemical Properties Analysis

The compound “2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide” has a molecular weight of 237.61 . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources.

Scientific Research Applications

Electrochemical Reduction Studies

Research has explored the electrochemical reduction of similar compounds to 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide. For instance, the electrochemical reduction of 2-chloro-N-phenylacetamides at carbon and silver cathodes in dimethylformamide was investigated, highlighting the potential for studying electrochemical reactions involving carbon-chlorine bond cleavage and the formation of dechlorinated amides (Pasciak et al., 2014).

Vibrational Spectroscopic Studies

Another area of research involves comparative vibrational spectroscopic studies, HOMO–LUMO, and NBO analysis of N-phenyl-2,2-dichloroacetamide derivatives. These studies provide insights into the molecular structure, vibrational frequencies, and potential energy distribution, which are crucial for understanding the reactivity and interactions of these compounds (Choudhary et al., 2013).

Potential Pesticide Applications

The compound has also been characterized in studies focusing on its potential as a pesticide. X-ray powder diffraction studies on N-derivatives of similar compounds have been conducted to explore their potential applications in pest control (Olszewska et al., 2011).

Molecular Conformations and Assembly

Research into the molecular conformations and supramolecular assembly of halogenated N,2-diarylacetamides, similar to the compound , provides valuable insights into the structural aspects and potential applications in material science and pharmacology (Nayak et al., 2014).

Synthesis and Antimicrobial Study

There is also interest in synthesizing novel analogues of N-phenylacetamides and studying their antimicrobial properties. Such research can lead to the development of new antimicrobial agents and contribute to pharmaceutical applications (Jayadevappa et al., 2012).

Safety And Hazards

The compound is likely to be hazardous, as related compounds such as 4-chloro-3-(trifluoromethyl)phenyl isocyanate are classified as acutely toxic and can cause skin and eye irritation, respiratory sensitization, and specific target organ toxicity . It is recommended to handle this compound with appropriate personal protective equipment and to avoid release to the environment .

properties

IUPAC Name

2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2F3NO/c16-12-7-6-10(8-11(12)15(18,19)20)21-14(22)13(17)9-4-2-1-3-5-9/h1-8,13H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOGCLQISALOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide

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